4-iso-Butylthiobenzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

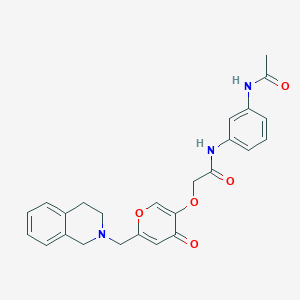

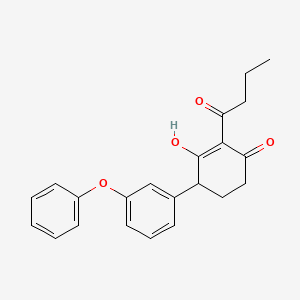

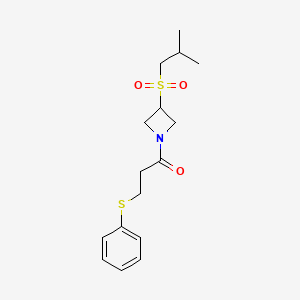

4-iso-Butylthiobenzyl alcohol is a complex organic compound. It contains a total of 29 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 sulfide .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 29 atoms: 16 Hydrogen atoms, 11 Carbon atoms, 1 Oxygen atom, and 1 Sulfur atom . The molecule also contains a six-membered ring, a hydroxyl group, a primary alcohol, and a sulfide .Scientific Research Applications

Biofuel and Energy Applications

- Alternative Fuel Sources : Research on butanol isomers, including iso-butanol, demonstrates their potential as bio-derived alternatives or blending agents for conventional petroleum-derived fuels. This includes a comprehensive chemical kinetic model for the combustion of linear and branched alcohols, highlighting their combustion properties and potential as renewable energy sources (Sarathy et al., 2012).

- Diesel Engine Optimization : Studies on iso-butanol/diesel blends have investigated the optimization of diesel engine parameters, revealing improvements in performance and emissions, showcasing iso-butanol's role in enhancing renewable energy utilization (Saravanan et al., 2017).

Chemical Synthesis and Industrial Applications

- Synthetic Chemistry : Research on the synthesis of 1,4-diaryl-1H-imidazoles using isocyanides highlights the utility of alcohol derivatives in facilitating complex chemical reactions. This underscores the role of alcohols like 4-iso-Butylthiobenzyl alcohol in synthetic organic chemistry (Pooi et al., 2014).

- Ester Biosynthesis : The expansion of ester biosynthesis in Escherichia coli demonstrates the application of alcohol derivatives in producing esters with wide applications in flavors, fragrances, and industrial solvents (Rodriguez et al., 2014).

Environmental and Emission Studies

- Emission Reduction : Studies on the emissions from gasohol-fueled engines show that alcohol blends, including iso-butanol, can effectively reduce certain pollutants, thereby contributing to cleaner combustion technologies (Agarwal et al., 2015).

Metabolic Engineering for Biofuel Production

- Microbial Production of Biofuels : Research in metabolic engineering has led to the high-yield production of isoprenoid-based C5 alcohols in E. coli, showcasing the potential of genetic engineering in enhancing the production of biofuels from renewable resources (George et al., 2015).

Future Directions

While specific future directions for 4-iso-Butylthiobenzyl alcohol are not mentioned in the literature, alcohol use disorders are a major global risk factor for mortality and morbidity . Therefore, understanding the complex relationship between alcohol consumption and health outcomes, and developing effective prevention and treatment strategies, are important areas of ongoing research .

properties

IUPAC Name |

[4-(2-methylpropylsulfanyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPTYDQTCMCDPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=C(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1342405-18-8 |

Source

|

| Record name | {4-[(2-methylpropyl)sulfanyl]phenyl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol](/img/structure/B2980206.png)

![(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide](/img/structure/B2980207.png)

![tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2980211.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980223.png)